(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18343850
InChI: InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H
SMILES:
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 209.07 g/mol

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

CAS No.:

Cat. No.: VC18343850

Molecular Formula: C7H10Cl2N2O

Molecular Weight: 209.07 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride -

Specification

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07 g/mol
IUPAC Name (2-chloro-3-methoxyphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H
Standard InChI Key INQCKSDKPDFOJK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1Cl)NN.Cl

Introduction

(2-Chloro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound that belongs to the hydrazine family, known for its diverse applications in organic synthesis and pharmacology. This compound features a chloro and methoxy group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.

Synthesis and Applications

The synthesis of such compounds typically involves the reaction of an appropriately substituted aniline with hydrazine or its derivatives. The resulting hydrazine compounds can be further modified to produce a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Research Findings

While specific research findings on (2-chloro-3-methoxyphenyl)hydrazine hydrochloride are not available, related compounds like (2-fluoro-3-methoxyphenyl)hydrazine hydrochloride have shown promise in pharmacological studies due to their unique structural features. The combination of fluorine and methoxy groups in similar compounds confers distinct electronic properties, influencing both reactivity and biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
(2-Chloro-3-methoxyphenyl)hydrazine HydrochlorideChloro and methoxy groups on phenyl ringPotential antimicrobial properties, reactivity influenced by substituents
(2-Fluoro-3-methoxyphenyl)hydrazine HydrochlorideFluorine instead of chlorineExhibits distinct electronic properties, potential in pharmacological studies
(2-Methoxyphenyl)hydrazine HydrochlorideOnly methoxy group on phenyl ringKnown for anti-inflammatory properties, soluble in water

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator